N~1~-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
This compound features a pyridazine core substituted at the 3-position with a 2-methoxyphenyl group and at the 6-position with an oxo group. The acetamide side chain is modified with a 4-chlorobenzyl group. Its molecular formula is C₂₀H₁₈ClN₃O₃, with a molecular weight of 383.83 g/mol. The structural uniqueness lies in the combination of a 2-methoxyphenyl (electron-donating) and 4-chlorobenzyl (lipophilic) groups, which may influence pharmacokinetics and target binding .
Properties
Molecular Formula |
C20H18ClN3O3 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-18-5-3-2-4-16(18)17-10-11-20(26)24(23-17)13-19(25)22-12-14-6-8-15(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25) |
InChI Key |
HLSQKHMQJMRUQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, including the formation of the pyridazinone core, introduction of the methoxyphenyl group, and subsequent acylation with 4-chlorobenzylamine. Common reagents used in these steps include hydrazine derivatives, acyl chlorides, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group to alcohol using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below compares the target compound with four analogs, highlighting substituent variations and biological implications:
Key Observations
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The 2-fluoro-4-methoxyphenyl group in 2N1HIA enhances binding to cathepsin K (CTSK), a protease critical in osteoclast-mediated bone resorption .
Synthetic Routes :
- Most analogs are synthesized via nucleophilic substitution or coupling reactions. For example, describes pyridazine derivatives formed using caesium carbonate in DMF, suggesting scalable methodologies for the target compound .
Thermal Properties :
- Melting points for similar acetamides range from 132–170°C (). The target compound’s 4-chlorobenzyl group may elevate its melting point compared to fluorinated analogs due to stronger intermolecular forces .
Pharmacological Potential and Limitations
- Further in vitro assays are required to validate efficacy .
- Anti-Cancer Activity : Analogs with dimethoxyphenyl acetamide groups (e.g., ) show anti-proliferative effects, but the target compound’s 4-chlorobenzyl group may redirect specificity toward other targets .
Biological Activity
The compound N~1~-(4-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic derivative belonging to the class of pyridazine-containing compounds. Its unique structure suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound through a review of relevant literature, including synthesis methods, biological assays, and potential therapeutic applications.
Molecular Formula
- Molecular Formula: C19H19ClN2O2
- Molecular Weight: 348.82 g/mol
Structural Features
The compound features:
- A pyridazine ring that is known for its diverse biological activities.
- A methoxyphenyl substituent which may enhance lipophilicity and biological interaction.
- A chlorobenzyl group that could influence receptor binding and activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities. In a study by Berest et al. (2011), phenoxy-N-arylacetamides demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of pyridazine derivatives has been documented extensively. For example, the compound's ability to inhibit cancer cell proliferation was highlighted in studies involving similar structures, where significant cytotoxic effects were observed in various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Compounds with a phenoxy-N-arylacetamide scaffold have also been associated with anti-inflammatory activities. Rani et al. (2014) reported that such compounds could inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
Anticonvulsant Activity
Studies have indicated that some N-phenylacetamide derivatives exhibit anticonvulsant properties. The mechanism is believed to involve modulation of neuronal voltage-sensitive sodium channels, which are critical in seizure activity . Further research into the specific interactions of this compound may reveal its efficacy as an anticonvulsant agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)
These methods confirm the structural integrity and purity of the synthesized compound.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| N-(4-methoxyphenyl)-2-[4-(3-oxo)] | Antimicrobial | Berest et al., 2011 |
| N-(4-chlorophenyl)-2-(4-methyl) | Anticancer | Rani et al., 2014 |
| N-(3-chlorophenyl)-2-(4-piperazine) | Anticonvulsant | Hsieh et al., 2015 |
Clinical Implications
Ongoing research focuses on exploring the therapeutic implications of this compound in treating conditions such as epilepsy, cancer, and bacterial infections. Preliminary findings suggest that further development could lead to novel pharmacological agents derived from its structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
